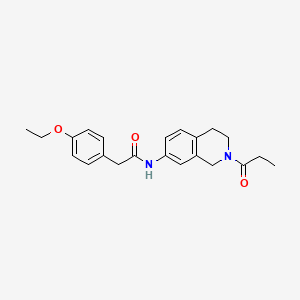
2-(4-ethoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known by its chemical name, EPTIAC, and has been studied extensively for its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Complex Formation
Research has highlighted the structural aspects of amide-containing isoquinoline derivatives, exploring their ability to form salts and inclusion compounds with various acids and hosts. For example, isoquinoline derivatives have been shown to form gels or crystalline solids upon treatment with mineral acids. Such compounds have applications in material science for creating novel materials with specific fluorescence properties. One study reported that isoquinoline derivatives form host-guest complexes with enhanced fluorescence emission, suggesting their potential use in sensing and imaging applications (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
Isoquinoline derivatives have been evaluated for their antitumor activity. Methoxy-indolo[2,1‐a]isoquinolines and their derivatives have shown cytostatic activity in vitro against leukemia and mammary tumor cells. This suggests their potential application in cancer therapy, particularly in designing compounds that could inhibit cell proliferation at specific concentrations (Ambros, Angerer, & Wiegrebe, 1988).
Pharmacological Investigations
In the pharmacological domain, compounds structurally related to isoquinolines have been investigated for their biological activities, including analgesic and anti-inflammatory effects. These studies are crucial for drug development, offering a foundation for designing new therapeutics with improved efficacy and reduced side effects. For instance, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, a compound with a somewhat related structure, has been studied for its analgesic and anti-inflammatory properties, indicating the broad potential of ethoxyphenyl derivatives in medicinal chemistry (Sato, Ishizuka, & Yamaguchi, 1981).
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-22(26)24-12-11-17-7-8-19(14-18(17)15-24)23-21(25)13-16-5-9-20(10-6-16)27-4-2/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGFHJIAFAFDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

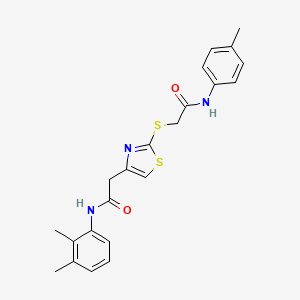
![Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2594169.png)
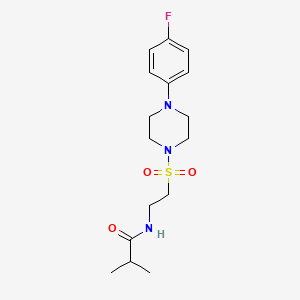
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate](/img/structure/B2594172.png)

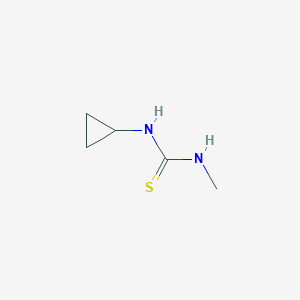
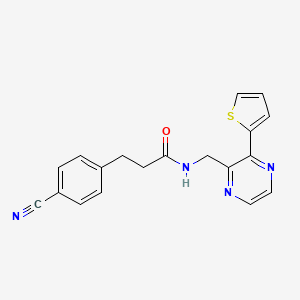
![N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2594179.png)
![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2594180.png)

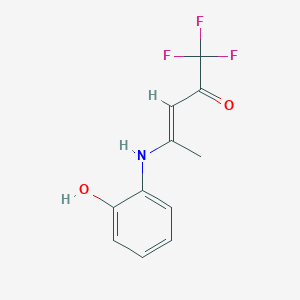
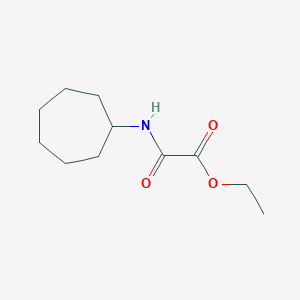
![4-N-[(5-Chloropyrazin-2-yl)methyl]benzene-1,4-dicarboxamide](/img/structure/B2594189.png)
![2-[(2-methylphenoxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B2594190.png)